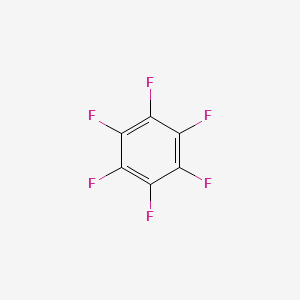

Hexafluorobenzene

Descripción

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBFAOFFOQMSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31668-87-8 | |

| Record name | Benzene, 1,2,3,4,5,6-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31668-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5043924 | |

| Record name | Hexafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Hawley] Colorless clear liquid; Melting point = 3.7-41 deg C; [MSDSonline] | |

| Record name | Hexafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

84.5 [mmHg] | |

| Record name | Hexafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

392-56-3 | |

| Record name | Hexafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC18T611K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexafluorobenzene: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of hexafluorobenzene (C₆F₆). The information is curated to support research, scientific analysis, and applications in drug development, with a focus on delivering precise data and methodological insights.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature, notable for its high density and distinct volatility. It is a derivative of benzene where all hydrogen atoms are replaced by fluorine, a substitution that profoundly influences its physical and chemical characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆F₆ | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2][3] |

| Density | 1.612 g/mL at 25 °C | [1][2][3] |

| Melting Point | 5.2 °C (41.4 °F; 278.3 K) | [1][2] |

| Boiling Point | 80.3 °C (176.5 °F; 353.4 K) | [1][2] |

| Vapor Pressure | 84.5 mmHg at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.377 | [1][2] |

| Flash Point | 10 °C (50 °F) | [1] |

| Solubility in Water | Immiscible | [3] |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents | [3] |

Spectroscopic Properties

The unique electronic structure of this compound gives rise to characteristic spectral signatures, making it a valuable compound in various spectroscopic applications, particularly in Nuclear Magnetic Resonance (NMR).

NMR Spectroscopy

This compound is widely used as a solvent and a reference standard in ¹⁹F and ¹³C NMR spectroscopy.[2]

¹⁹F NMR: The ¹⁹F NMR spectrum of this compound exhibits a single sharp peak, a consequence of the chemical equivalence of all six fluorine atoms. This characteristic makes it an excellent reference standard in ¹⁹F NMR.[4][5]

¹³C NMR: The ¹³C NMR spectrum shows a single resonance, indicating the magnetic equivalence of the six carbon atoms. This signal is split into a complex multiplet due to coupling with the six fluorine atoms. While detailed coupling constants can be complex to resolve, the primary resonance provides a clear marker.

| Nucleus | Chemical Shift (δ) ppm | Coupling Information |

| ¹⁹F | ~ -163 ppm (relative to CFCl₃) | Single, sharp peak |

| ¹³C | ~ 138 ppm (relative to TMS) | Complex multiplet due to C-F coupling |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-C bond vibrations within the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1520 | C-C stretching |

| ~1010 | C-F stretching |

| ~695 | Ring deformation |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized from standard laboratory practices.

Determination of Boiling Point by Distillation

This method measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound (approximately 5-10 mL) into the distillation flask and add a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[6][7][8][9][10]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

This gravimetric method provides a highly accurate determination of a liquid's density.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process (m₃).

-

The density of this compound (ρ_hfb) can be calculated using the following formula: ρ_hfb = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[11][12][13][14]

Measurement of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, typically distilled water.

-

Place a few drops of this compound onto the prism using a clean dropper.

-

Close the prism and allow a few moments for the sample to reach the temperature of the instrument, which should be maintained by a constant temperature water bath (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.[1][15][16][17][18]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Synthesis of this compound through batch reactive distillation. [researchspace.ukzn.ac.za]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Regional tumor oximetry: 19F NMR spectroscopy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. hinotek.com [hinotek.com]

- 17. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 18. Abbe refractometer operation method and precautions [en1.nbchao.com]

A Comprehensive Technical Guide to the Synthesis of Hexafluorobenzene from Hexachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of hexafluorobenzene (C₆F₆) from hexachlorobenzene (C₆Cl₆), a critical process for producing a versatile building block in the pharmaceutical, agrochemical, and materials science industries. The primary method, a halogen exchange (Halex) reaction, is explored in detail, including experimental protocols, quantitative data on reaction parameters, and the underlying reaction mechanism.

Introduction

This compound is a key intermediate in the synthesis of various functionalized aromatic compounds. Its unique electronic properties, conferred by the six fluorine atoms, make it a valuable component in the development of pharmaceuticals, liquid crystals, and heat-resistant polymers. The most established and industrially viable route to this compound is the nucleophilic aromatic substitution of chlorine atoms in hexachlorobenzene with fluorine. This is typically achieved by heating hexachlorobenzene with an alkali metal fluoride in a high-boiling polar aprotic solvent.[1]

The Halex Reaction: A Nucleophilic Aromatic Substitution

The core of the synthesis is the Halex reaction, a type of nucleophilic aromatic substitution (SNAr). In this reaction, a fluoride anion (F⁻) acts as the nucleophile, displacing the chloride anions (Cl⁻) on the aromatic ring. The reaction proceeds through a series of sequential substitutions, with the electron-withdrawing nature of the already substituted fluorine atoms activating the ring for subsequent nucleophilic attack.

The overall reaction is as follows:

C₆Cl₆ + 6 KF → C₆F₆ + 6 KCl[1]

This reaction is typically heterogeneous, involving a solid alkali metal fluoride and a solution of hexachlorobenzene.[2] To enhance the reaction rate and yield, phase transfer catalysts are often employed. These catalysts facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.[2]

Key Reaction Parameters and Quantitative Data

The efficiency of the this compound synthesis is highly dependent on several key parameters, including the choice of fluorinating agent, solvent, catalyst, temperature, and reaction time.

Fluorinating Agents

Potassium fluoride (KF) and cesium fluoride (CsF) are the most commonly used fluorinating agents for this synthesis. While KF is more economical, CsF often provides higher yields and selectivity for the fully fluorinated product due to its greater solubility in organic solvents.[3]

Table 1: Comparison of Alkali Metal Fluorides in this compound Synthesis

| Fluorinating Agent | Molar Yield of C₆F₆ (%) | Observations |

| Potassium Fluoride (KF) | 0.27 | Better overall conversion but lower selectivity towards this compound.[3] |

| Cesium Fluoride (CsF) | 0.59 | Increased molar yield and higher selectivity for the fully fluorinated product.[3] |

Solvents

The choice of solvent is critical for dissolving the reactants and facilitating the halogen exchange. High-boiling, polar aprotic solvents are preferred. Sulfolane is a widely used solvent for this reaction due to its high polarity and thermal stability.[3]

Phase Transfer Catalysts

Phase transfer catalysts (PTCs) are crucial for achieving high reaction rates and yields. These catalysts, typically quaternary ammonium or phosphonium salts, form a lipophilic ion pair with the fluoride anion, enabling its transport into the organic phase.[4] Tetrakis(diethylamino)phosphonium bromide is a commonly cited effective catalyst for this reaction.

Table 2: Effect of Phase Transfer Catalyst on this compound Synthesis

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of C₆F₆ (%) |

| Tetrakis(diethylamino)phosphonium bromide | 160-170 | Not specified | 90 |

Note: The yield is reported for the reaction of hexachlorobenzene with KF in the presence of the catalyst.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from hexachlorobenzene.

Materials and Equipment

-

Hexachlorobenzene (C₆Cl₆)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Sulfolane (anhydrous)

-

Phase transfer catalyst (e.g., tetrakis(diethylamino)phosphonium bromide)

-

Toluene (for azeotropic removal of water)

-

Nitrogen gas supply

-

High-pressure reactor (autoclave) equipped with a mechanical stirrer and temperature control

-

Distillation apparatus

Procedure

-

Drying of Fluorinating Agent: In a multi-necked flask equipped with a mechanical stirrer and a Dean-Stark trap, add the required amount of potassium fluoride and toluene. Heat the mixture to reflux to azeotropically remove any residual water. After complete water removal, distill off the toluene under reduced pressure.

-

Reaction Setup: In a dry, nitrogen-purged high-pressure reactor, charge the dried potassium fluoride, hexachlorobenzene, the phase transfer catalyst, and anhydrous sulfolane.

-

Reaction Conditions: Seal the reactor and purge with nitrogen. Heat the reaction mixture to the desired temperature (typically between 160°C and 250°C) with vigorous stirring.[4] Maintain the reaction at this temperature for the specified duration (e.g., 24-48 hours). The reaction is typically run under autogenous pressure.

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. The reaction mixture can be worked up by either direct distillation or by adding water to dissolve the inorganic salts, followed by extraction of the organic phase with a suitable solvent.

-

Purification: The crude product is then purified by fractional distillation to isolate this compound. The purity of the final product can be determined by gas chromatography (GC) and its identity confirmed by spectroscopic methods such as ¹⁹F NMR.

Visualizing the Process

Reaction Mechanism

The Halex reaction proceeds via a nucleophilic aromatic substitution mechanism. The fluoride ion attacks the electron-deficient carbon atom of the C-Cl bond, forming a Meisenheimer complex as a transient intermediate. The departure of the chloride ion restores the aromaticity of the ring. This process is repeated until all chlorine atoms are substituted.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from hexachlorobenzene via the Halex reaction is a well-established and scalable process. The judicious selection of the fluorinating agent, solvent, and phase transfer catalyst, along with precise control over reaction conditions, are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers and professionals engaged in the synthesis and application of this important fluorinated aromatic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. Synthesis of this compound through batch reactive distillation. [researchspace.ukzn.ac.za]

- 4. RU2084437C1 - Method of synthesis of this compound or its mono- or disubstituted derivatives - Google Patents [patents.google.com]

The Dichotomy of a Perfluorinated Arene: An In-depth Technical Guide to the Electronic Structure and Aromaticity of Hexafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Hexafluorobenzene (C₆F₆) presents a fascinating case study in aromatic chemistry. As the perfluorinated analogue of benzene, its electronic structure and the very nature of its aromaticity have been subjects of extensive research and debate. The complete substitution of hydrogen with highly electronegative fluorine atoms drastically alters the molecule's properties, leading to a unique interplay of inductive and resonance effects that modulate its reactivity and spectroscopic characteristics. This technical guide provides a comprehensive overview of the electronic structure and aromaticity of this compound, presenting key quantitative data, detailing experimental and computational methodologies, and exploring its relevance in various scientific domains, including materials science and as a molecular probe in biomedical applications.

Electronic Structure: The Impact of Perfluorination

The replacement of hydrogen with fluorine profoundly influences the electronic landscape of the benzene ring. The strong electronegativity of fluorine leads to a significant inductive withdrawal of electron density from the carbon skeleton, particularly from the σ-framework. This results in highly polarized C-F bonds and a considerable positive quadrupole moment for this compound, which is opposite in sign to that of benzene.

This inductive effect is counteracted to some extent by the resonance effect, where the lone pairs on the fluorine atoms can donate electron density back to the π-system of the ring. However, the overall electronic character of the this compound ring is electron-deficient, which dictates its chemical reactivity. Unlike benzene, which readily undergoes electrophilic substitution, this compound is highly susceptible to nucleophilic aromatic substitution.[1]

A logical diagram illustrating the electronic effects of fluorine substitution on the benzene ring is presented below.

Molecular Geometry

Experimental and theoretical studies have confirmed that this compound, like benzene, possesses a planar D₆h symmetry. The small size of the fluorine atoms allows the ring to remain planar without significant steric strain, which is not the case for larger halogens like chlorine or bromine.[1] The planarity of the ring is crucial for effective p-orbital overlap and the sustenance of aromaticity.

Table 1: Comparison of Key Geometric Parameters of Benzene and this compound

| Parameter | Benzene (C₆H₆) | This compound (C₆F₆) | Method |

| C-C Bond Length (rg, Å) | 1.399 ± 0.001 | 1.394 ± 0.007 | Gas-phase Electron Diffraction[2] |

| C-H/C-F Bond Length (rg, Å) | 1.084 ± 0.002 | 1.327 ± 0.007 | Gas-phase Electron Diffraction[2] |

| C-C Equilibrium Bond Length (re, Å) | 1.391 | 1.3866 ± 0.0003 | Femtosecond Rotational Raman Coherence Spectroscopy & Ab initio Calculations[3] |

| C-H/C-F Equilibrium Bond Length (re, Å) | 1.081 | 1.3244 ± 0.0004 | Femtosecond Rotational Raman Coherence Spectroscopy & Ab initio Calculations[3] |

| C-C-C Bond Angle (°) | 120 | 120 | Symmetry |

| C-C-H/C-C-F Bond Angle (°) | 120 | 120 | Symmetry |

Aromaticity: A Continuing Debate

The aromaticity of this compound is a more contentious issue. Various experimental and computational methods have been employed to quantify its aromatic character relative to benzene, often with conflicting results. The debate centers on how the strong electronic perturbations induced by the fluorine atoms affect the magnetic and electronic criteria for aromaticity.

3.1. Magnetic Criteria

One of the hallmarks of aromaticity is the presence of a diatropic ring current when the molecule is placed in an external magnetic field. This ring current can be probed computationally using methods like Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). More negative NICS values are generally associated with stronger aromaticity.

Ring Current Strength (RCS) is another magnetic descriptor that quantifies the flow of π-electrons around the ring.

Table 2: Comparison of Aromaticity Indices for Benzene and this compound

| Index | Benzene (C₆H₆) | This compound (C₆F₆) | Conclusion on C₆F₆ Aromaticity |

| NICS(0) (ppm) | -8.7 | -18.0 | More Aromatic |

| NICS(1)zz (ppm) | -29.9 | -17.8 | Less Aromatic |

| RCS (nA·T⁻¹) | 11.96 | 9.83 | Less Aromatic[4] |

The conflicting results from different NICS-based methods highlight the complexities in interpreting this aromaticity index for highly substituted systems. While some studies suggest that this compound is as aromatic as, or even more aromatic than, benzene, others conclude that its aromaticity is diminished.[4] The general consensus, supported by ring current strength calculations, is that the aromaticity of this compound is slightly reduced compared to benzene.

The workflow for assessing aromaticity using computational methods is depicted below.

Experimental Protocols

4.1. Synthesis of this compound

This compound is typically synthesized via the Halex process, which involves the reaction of hexachlorobenzene with an alkali metal fluoride.[1]

-

Reaction: C₆Cl₆ + 6 KF → C₆F₆ + 6 KCl

-

Reactants: Hexachlorobenzene (C₆Cl₆), Potassium Fluoride (KF)

-

Solvent: A high-boiling polar aprotic solvent, such as sulfolane, is commonly used.

-

Procedure:

-

Hexachlorobenzene is dissolved in sulfolane in a reaction vessel.

-

An excess of anhydrous potassium fluoride is added.

-

The mixture is heated to a high temperature (e.g., 220-250 °C) under pressure for several hours.[5]

-

The resulting this compound is separated from the reaction mixture by distillation.

-

Further purification can be achieved by fractional distillation.

-

4.2. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.

-

Principle: A high-energy beam of electrons is diffracted by the molecules in a gas jet. The resulting diffraction pattern is related to the internuclear distances in the molecules.

-

Instrumentation: An electron gun, a diffraction chamber, a nozzle for introducing the gaseous sample, and a detector (photographic plate or CCD).

-

Procedure:

-

A gaseous beam of this compound is introduced into the high-vacuum diffraction chamber.

-

The gas is intersected by a monochromatic electron beam (typically 40-60 keV).

-

The scattered electrons form a diffraction pattern on the detector.

-

The radially symmetric diffraction pattern is analyzed to obtain a molecular scattering curve.

-

This curve is then fitted to a theoretical model of the molecule to refine the geometric parameters (bond lengths and angles).

-

4.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound is often used as a chemical shift reference.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe.

-

Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A standard one-pulse ¹⁹F NMR experiment is typically performed. Due to the high symmetry of this compound, a single sharp resonance is observed.

-

Chemical Shift Reference: The chemical shift of this compound is defined as -164.9 ppm relative to CFCl₃ (0 ppm).[6]

Applications in Drug Development and Biomedical Research

While this compound itself is not an active pharmaceutical ingredient, the principles derived from its study are highly relevant to drug development. The incorporation of fluorine into drug candidates can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[7][8] The perfluorophenyl group can also participate in specific non-covalent interactions, such as π-π stacking with electron-rich aromatic systems, which can be exploited in drug design.[9]

5.1. This compound as a Molecular Probe for In Vivo Oxygen Sensing

A significant application of this compound in biomedical research is its use as a reporter molecule for measuring tissue oxygenation (pO₂) in vivo using ¹⁹F Magnetic Resonance Imaging (MRI).[1]

-

Principle: Molecular oxygen is paramagnetic and influences the spin-lattice relaxation rate (R₁) of ¹⁹F nuclei. The ¹⁹F R₁ of this compound shows a linear dependence on the partial pressure of oxygen.

-

Methodology:

-

A small amount of this compound is injected directly into the tissue of interest (e.g., a tumor).

-

¹⁹F MRI is used to acquire images and measure the T₁ relaxation time of the this compound signal.

-

The R₁ (1/T₁) is calculated and correlated with the local pO₂ using a pre-determined calibration curve.

-

-

Significance: This technique provides a non-invasive method to map tissue oxygenation, which is a critical parameter in cancer biology and for monitoring the efficacy of therapies that target tumor hypoxia.

The workflow for using this compound as an in vivo oxygen sensor is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Fluorine (19F) MRI for Assessing Inflammatory Cells in the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. innospk.com [innospk.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. re.public.polimi.it [re.public.polimi.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Geometry and Bond Lengths of Hexafluorobenzene

This technical guide provides a comprehensive overview of the molecular geometry and key bond parameters of this compound (C₆F₆). The document details experimental findings on its structure, the methodologies used for these determinations, and a summary of its synthesis pathway.

Molecular Geometry and Symmetry

This compound is a perfluorinated aromatic compound that, unlike some other perhalogenated benzenes, maintains a planar geometry.[1] This planarity is attributed to the small size of the fluorine atoms, which avoids the significant steric hindrance that would otherwise force the ring to buckle. The molecule possesses a high degree of symmetry, belonging to the D₆h point group.[2][3] This symmetry dictates that all carbon-carbon bonds are equivalent, as are all carbon-fluorine bonds. Consequently, the bond angles within the aromatic ring and between the ring and the fluorine substituents are also uniform.[2]

Bond Lengths and Angles

The precise determination of bond lengths and angles is critical for understanding the electronic structure and reactivity of this compound. Experimental data, primarily from gas-phase electron diffraction studies, provide the following accepted values for the internuclear distances and angles.

Table 1: Experimental Bond Lengths and Angles for this compound

| Parameter | Value | Uncertainty | Experimental Method |

| Bond Lengths | |||

| r(C-C) | 1.401 Å | ± 0.014 Å | Gas Electron Diffraction |

| r(C-F) | 1.325 Å | ± 0.010 Å | Gas Electron Diffraction |

| Bond Angles | |||

| ∠(CCC) | 120° | ± 1° | By Symmetry |

| ∠(CCF) | 120° | ± 1° | By Symmetry |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[2]

The C-F bond in this compound (1.325 Å) is notably shorter than a typical C-F single bond (around 1.35 Å in fluoromethane), which can be attributed to the sp² hybridization of the carbon atoms and the bond's partial ionic character.[2][4]

Experimental Protocols for Structural Determination

The structural parameters of this compound have been primarily determined using gas electron diffraction (GED). This technique is ideal for studying the geometry of free molecules in the gas phase, uninfluenced by intermolecular forces present in solid or liquid states.[5]

Gas Electron Diffraction (GED) Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[5]

-

Electron Beam Interaction: A high-energy beam of electrons (typically with an energy of a few thousand electron volts) is directed perpendicularly through the molecular beam.[5]

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules. The wave-like nature of the electrons results in a diffraction pattern. This pattern is dependent on the internuclear distances within the molecules.[5]

-

Data Collection: The scattered electrons are detected, typically on a photographic plate or a digital detector, creating a pattern of concentric rings. The intensity of this scattering is recorded as a function of the scattering angle.[5]

-

Structural Refinement: The total scattering intensity is composed of atomic and molecular scattering components.[5] The molecular scattering component, which contains the structural information, is isolated. A theoretical model of the molecule's geometry is then used to calculate a theoretical scattering pattern. By iteratively refining the bond lengths, bond angles, and vibrational amplitudes of the model and comparing the calculated pattern to the experimental one using a least-squares method, a final, precise molecular structure is determined.[3]

Visualization of Synthesis Pathway

This compound is not typically synthesized by direct fluorination of benzene due to the extreme reactivity of fluorine gas. A common and more controlled laboratory synthesis involves a two-step process starting from benzene. The logical workflow for this synthesis is depicted below.

Caption: Synthesis pathway of this compound from Benzene.

References

Hexafluorobenzene: A Technical Guide to Toxicity and Safe Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicity and safe handling of hexafluorobenzene in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment. This document summarizes key toxicological data, outlines detailed experimental protocols for toxicity assessment, and provides clear guidance on safe handling, emergency procedures, and disposal.

Physicochemical and Toxicological Profile

This compound (C₆F₆) is a colorless, volatile, and highly flammable liquid.[1] It is a derivative of benzene where all hydrogen atoms are replaced by fluorine.[2] A summary of its key physical, chemical, and toxicological properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 392-56-3 | [1] |

| Molecular Formula | C₆F₆ | [1] |

| Molecular Weight | 186.06 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 81-82 °C | [1] |

| Melting Point | 3.7 - 4.1 °C | [1] |

| Flash Point | 10 °C | [1] |

| Density | 1.612 g/cm³ at 25 °C | [3] |

| Vapor Pressure | 77 mbar at 20 °C | [1] |

| Solubility in Water | Immiscible | [4] |

| Acute Toxicity (Inhalation) | LC50 (Mouse, 2 h) = 95,000 mg/m³ | [2][3] |

| Carcinogenicity | Not classified as a human carcinogen by IARC, NTP, or OSHA. | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a highly flammable liquid and vapor and causes serious eye irritation.[1][3] Inhalation of high concentrations of vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure. This includes:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[3]

-

Skin Protection: Chemically resistant gloves (e.g., Fluorinated rubber, Vitoject®) and a lab coat.[3] Nitrile rubber gloves may be suitable for splash protection but have a shorter breakthrough time.[3]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

Safe Handling and Storage

Adherence to strict safety protocols for handling and storage is crucial to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, such as a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing vapors or mist.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed.[1]

-

Store in a designated flammables area.[1]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and metals.[1]

Experimental Protocols for Toxicity Assessment

The following sections detail standardized methodologies for assessing the toxicity of chemical substances like this compound.

In Vivo Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This protocol is designed to determine the median lethal concentration (LC50) of a substance following a single, short-term inhalation exposure.[3][5]

Methodology:

-

Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley strain), with an equal number of males and females.[1]

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.[1]

-

Exposure Apparatus: Utilize a whole-body or nose-only inhalation exposure chamber designed to maintain a stable and uniform concentration of the test substance.[6]

-

Concentration Levels: Conduct a preliminary range-finding study to determine appropriate test concentrations. For the main study, use at least three concentration levels, plus a control group exposed to filtered air.

-

Exposure Conditions: Expose animals for a fixed duration, typically 4 hours.[5] Monitor and record chamber temperature (22 ± 3°C) and relative humidity (30-70%).[1]

-

Observations: Observe animals for clinical signs of toxicity frequently during and after exposure. Continue observations for at least 14 days post-exposure.[7]

-

Data Collection: Record mortality, body weight changes, and any observed clinical signs.

-

Pathology: Conduct a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Calculate the LC50 value and its confidence intervals using appropriate statistical methods.

In Vivo Acute Inhalation Toxicity Experimental Workflow.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8][9]

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate and incubate overnight to allow for cell attachment.[10]

-

Test Substance Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A solvent control should be included if a solvent is used to dissolve the test substance.

-

Exposure: Remove the culture medium from the cells and replace it with the prepared dilutions of the test substance. Include untreated control wells. Incubate for a defined period (e.g., 24 hours).

-

Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours to allow for dye uptake.[8]

-

Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.[9]

-

Absorbance Measurement: Shake the plate to ensure the dye is evenly distributed and measure the absorbance at approximately 540 nm using a microplate reader.[8]

-

Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) compared to the control cells.

Risk Assessment and Emergency Procedures

A thorough risk assessment should be conducted before working with this compound.[11][12] This involves identifying hazards, evaluating risks, and implementing control measures.

Laboratory Risk Assessment and Control Flow for this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[3]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[3]

-

Containment: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.[3] Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Reporting: Report the spill to the appropriate laboratory safety personnel.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed professional waste disposal service.[3] Do not dispose of down the drain.[3]

Conclusion

This compound is a valuable solvent and reagent in research and development, but it poses significant health and safety risks if not handled properly. By understanding its toxicological properties and adhering to the safety guidelines, experimental protocols, and emergency procedures outlined in this guide, laboratory personnel can work with this chemical in a safe and responsible manner. Regular training and a commitment to a strong safety culture are paramount in minimizing the risks associated with this compound.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 4. acs.org [acs.org]

- 5. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. qualitybiological.com [qualitybiological.com]

- 9. re-place.be [re-place.be]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 12. Risk Assessment - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluorobenzene (C₆F₆) is a perfluorinated aromatic compound recognized for its high thermal stability, a property stemming from the strength of its carbon-fluorine bonds. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, the kinetics of these processes, and the products formed under pyrolytic conditions. The document synthesizes available experimental and computational data, offering insights into the underlying free-radical mechanisms of its decomposition. Detailed experimental protocols for studying the thermal decomposition of C₆F₆ are also presented, alongside a proposed reaction mechanism. This guide is intended to be a valuable resource for researchers in materials science, organic chemistry, and drug development who utilize or study fluorinated compounds at elevated temperatures.

Thermal Stability of this compound

This compound is well-regarded for its exceptional thermal stability, which allows its use in high-temperature applications where many organic compounds would decompose.[1][2] Its stability is primarily attributed to the high strength of the C-F bonds. Computational studies using Density Functional Theory (DFT) have estimated the first C-F bond dissociation energy in this compound to be in the range of 5.19 to 5.44 eV (approximately 120-125.5 kcal/mol).[1]

Pure this compound begins to decompose at significantly high temperatures, generally above 500°C. One of the earliest reported studies involved the pyrolysis of this compound in a platinum reactor at 850°C.[1] While generally stable, under extreme conditions of high pressure (above 25.6 GPa) at ambient temperature, this compound can undergo polymerization.[3]

Thermal Decomposition Products of this compound

The products of this compound's thermal decomposition are influenced by the reaction conditions, such as temperature and the presence of other chemical species.

In the pyrolysis of pure this compound at 850°C in a platinum reactor, the major decomposition products identified were octafluorotoluene (C₇F₈), hexafluoroethane (C₂F₆), and tetrafluoromethane (CF₄).[1]

In the presence of other reactants (co-pyrolysis), the product distribution changes, with substitution products often being formed. The following table summarizes the results from several high-temperature reactions involving this compound.

| Co-reactant | Temperature (°C) | Conversion (%) | Major Product(s) | Product Yield (%) | Reference |

| Bromine (Br₂) | 740 | 25 | Bromopentafluorobenzene (C₆F₅Br) | 85 | [2] |

| Chlorine (Cl₂) | 700 | High | Chloropentafluorobenzene (C₆F₅Cl) | 80-85 | [2] |

| Tetrafluoroethylene (C₂F₄) | 800-850 | 15-20 | Octafluorotoluene (C₇F₈) | Excellent | [2] |

| Calcium Chloride (CaCl₂) | 700 | 10 | Chloropentafluorobenzene (C₆F₅Cl) | 90 | [2] |

Reaction Kinetics and Mechanism

Proposed Free-Radical Decomposition Mechanism

Initiation: The reaction is likely initiated by the homolytic cleavage of a C-F bond, which is the weakest bond in the molecule, to form a pentafluorophenyl radical and a fluorine radical. This step requires a significant amount of energy, consistent with the high thermal stability of C₆F₆.

C₆F₆ → C₆F₅• + F•

Propagation: The highly reactive radicals formed in the initiation step can then participate in a series of reactions. The pentafluorophenyl radical can abstract a fluorine atom from another this compound molecule or undergo rearrangement and fragmentation. The fluorine radical can also abstract a fluorine atom.

C₆F₅• + C₆F₆ → C₆F₅F + C₆F₅• (degenerate) F• + C₆F₆ → F₂ + C₆F₅•

Further fragmentation of the pentafluorophenyl radical or subsequent reaction products could lead to the formation of smaller perfluorinated species like tetrafluoroacetylene (C₂F₂) and ultimately perfluoroalkanes.

Termination: The chain reaction is terminated by the combination of two radical species.

C₆F₅• + C₆F₅• → Decafluorobiphenyl (C₁₂F₁₀) C₆F₅• + F• → C₆F₆ (recombination) F• + F• → F₂

dot

Caption: Proposed free-radical mechanism for the thermal decomposition of this compound.

Experimental Protocols

The study of the thermal decomposition of this compound typically involves high-temperature pyrolysis coupled with advanced analytical techniques for product identification and quantification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for analyzing the decomposition products of thermally stable compounds.

Methodology:

-

Sample Introduction: A small, precise amount of liquid this compound is introduced into a pyrolysis unit.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500-1000°C) in an inert atmosphere (e.g., helium or argon) for a short period.

-

Product Separation: The resulting volatile decomposition products are swept directly into the injection port of a gas chromatograph (GC). The GC column (e.g., a capillary column coated with a non-polar stationary phase like DB-5ms) separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Product Identification and Quantification: The separated components then enter a mass spectrometer (MS). The MS ionizes the molecules and fragments them into characteristic patterns, which allows for their identification by comparing the mass spectra to spectral libraries (e.g., NIST). The abundance of each product can be quantified from the GC peak areas.

dot

Caption: Workflow for Py-GC-MS analysis of this compound decomposition.

Shock Tube Studies

Shock tubes are specialized apparatuses used to study chemical kinetics at high temperatures and pressures for very short reaction times.

Methodology:

-

Gas Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.

-

Shock Wave Generation: A high-pressure driver gas is suddenly released, generating a shock wave that propagates through the test gas mixture, rapidly heating it to the desired reaction temperature (often >1000 K) in microseconds.

-

Reaction Zone: The thermal decomposition of this compound occurs in the hot, high-pressure region behind the shock wave.

-

In-situ Monitoring: The progress of the reaction can be monitored in real-time using various spectroscopic techniques, such as laser absorption or emission, to measure the concentration of reactants, intermediates, and products as a function of time.

-

Kinetic Analysis: By analyzing the concentration-time profiles at different temperatures, the rate constants and activation energies for the decomposition reactions can be determined.

dot

Caption: Schematic of a shock tube experiment for studying this compound decomposition kinetics.

Conclusion

This compound exhibits high thermal stability due to its strong carbon-fluorine bonds, with decomposition occurring at temperatures typically exceeding 500°C. The pyrolysis of pure this compound yields smaller perfluorinated compounds, and in the presence of other reagents, substitution products are common. The decomposition is thought to proceed via a free-radical chain mechanism initiated by C-F bond homolysis. The use of advanced analytical techniques such as Py-GC-MS and shock tubes is crucial for elucidating the complex reaction pathways and determining the kinetic parameters of this compound's thermal decomposition. Further computational and experimental studies are needed to fully map out the unimolecular decomposition mechanism and obtain precise kinetic data, which will be invaluable for predicting its behavior in high-temperature environments and for the development of new fluorinated materials.

References

The Advent of Perfluorinated Aromatics: A Technical Chronicle of Their History and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and discovery of perfluorinated aromatic compounds, a class of molecules that has significantly impacted materials science, medicinal chemistry, and various other fields. From their early, often challenging, syntheses to their unique chemical properties, this document provides a comprehensive overview for professionals engaged in research and development. We will explore the pioneering work that laid the foundation for this area of chemistry, detail key experimental protocols, and present quantitative data to facilitate a deeper understanding of these remarkable compounds.

A Journey into the World of Perfluorinated Aromatics: A Historical Perspective

The story of perfluorinated aromatic compounds is a chapter within the broader narrative of organofluorine chemistry, a field that remained relatively unexplored for many years due to the extreme reactivity of elemental fluorine. Early pioneers in the late 19th and early 20th centuries, such as Henri Moissan, who first isolated fluorine in 1886, and Frédéric Swarts, who developed methods for introducing fluorine into organic molecules, set the stage for future discoveries.[1]

The initial forays into aromatic fluorination were fraught with challenges. Direct fluorination of aromatic hydrocarbons was often explosive and difficult to control.[1] A significant breakthrough came in 1927 when Günther Schiemann and Günther Balz developed the Balz-Schiemann reaction, a method to introduce a single fluorine atom onto an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates.[2] This reaction, however, was not suitable for the synthesis of perfluorinated aromatics.

The quest for fully fluorinated aromatic systems gained momentum in the mid-20th century, driven by the unique properties imparted by fluorine substitution, such as high thermal stability, chemical inertness, and altered electronic characteristics. The first synthesis of the archetypal perfluorinated aromatic compound, hexafluorobenzene (C₆F₆) , marked a pivotal moment. While direct fluorination of benzene proved impractical, the development of halogen exchange (halex) reactions provided a viable route. One of the earliest successful methods involved the reaction of hexachlorobenzene with a fluoride salt at high temperatures.[3]

The 1960s saw significant advancements in the field, with researchers at the University of Birmingham, including J.C. Tatlow, making seminal contributions to the synthesis and chemistry of a wide range of polyfluorinated aromatic compounds. Their work laid the groundwork for a deeper understanding of the reactivity and properties of these molecules, particularly their susceptibility to nucleophilic aromatic substitution, a reaction pathway that is highly disfavored in their hydrocarbon counterparts.

Another key figure whose work had a profound impact on fluorine chemistry was Neil Bartlett. While he is most famous for his 1962 discovery of the first noble gas compound, xenon hexafluoroplatinate, his expertise in handling highly reactive fluorine compounds and his development of powerful fluorinating agents were instrumental in advancing the broader field of organofluorine chemistry, which encompasses perfluorinated aromatics.[4][5]

The timeline below highlights some of the key milestones in the history of perfluorinated aromatic compounds and the broader field of organofluorine chemistry.

References

- 1. CN103497088A - Method for preparing octafluoronaphthalene - Google Patents [patents.google.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octafluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Hexafluorobenzene: A Comprehensive Technical Guide for Researchers

Hexafluorobenzene (HFB) , a fluorinated aromatic compound with the chemical formula C₆F₆, has emerged as a versatile tool in chemical synthesis, materials science, and biomedical research. Its unique physicochemical properties, stemming from the complete substitution of hydrogen with fluorine atoms on the benzene ring, render it a valuable solvent, a key building block for complex molecules, and a sensitive probe in advanced analytical techniques. This guide provides an in-depth overview of this compound, focusing on its chemical identifiers, properties, and key experimental applications relevant to researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

This compound is systematically known as 1,2,3,4,5,6-hexafluorobenzene. A comprehensive list of its chemical identifiers is provided in Table 1, and its key physicochemical properties are summarized in Table 2.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 392-56-3[1][2][3][4][5][6][7] |

| PubChem CID | 9805[1] |

| IUPAC Name | 1,2,3,4,5,6-hexafluorobenzene[1] |

| InChI | InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9[1][2][4] |

| InChIKey | ZQBFAOFFOQMSGJ-UHFFFAOYSA-N[1][2][4] |

| SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)F[1] |

| EC Number | 206-876-2[2][3] |

| Beilstein Registry Number | 1683438[2][3] |

| Synonyms | Perfluorobenzene, HFB[1][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆F₆[1][6] |

| Molecular Weight | 186.05 g/mol [1][2][3] |

| Appearance | Colorless liquid[2] |

| Density | 1.612 g/mL at 25 °C[2] |

| Melting Point | 3.7-4.1 °C[2] |

| Boiling Point | 80-82 °C[2] |

| Refractive Index | n20/D 1.377[2] |

| Solubility | Very low in water; soluble in non-polar organic solvents. |

Key Experimental Protocols and Applications

This compound's utility in research is highlighted by its application in various experimental procedures, ranging from chemical synthesis to advanced analytical techniques in drug discovery.

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the Finkelstein reaction , involving the fluorination of hexachlorobenzene.

Experimental Protocol: Synthesis of this compound via the Finkelstein Reaction

-

Reaction: C₆Cl₆ + 6 KF → C₆F₆ + 6 KCl

-

Reagents:

-

Hexachlorobenzene (C₆Cl₆)

-

Anhydrous potassium fluoride (KF)

-

A high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

-

-

Procedure:

-

A mixture of hexachlorobenzene and a molar excess of anhydrous potassium fluoride is heated in a suitable solvent.

-

The reaction is typically carried out at elevated temperatures (200-250 °C) in a sealed reactor or under reflux.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by distillation.

-

The crude product is then purified by fractional distillation to yield high-purity this compound.

-

Logical Flow for this compound Synthesis

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Method for Radiolabeling and Dimerizing Thiolated Peptides Using 18F-Hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 六氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6F6 | CID 9805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Hexafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of hexafluorobenzene in various organic solvents. Designed for professionals in research, science, and drug development, this document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for such experimental processes.

Quantitative Solubility Data

This compound (C₆F₆), a colorless liquid at room temperature, exhibits a unique solubility profile owing to its fluorinated aromatic structure. While it is widely recognized for its immiscibility with water, it shows varying degrees of solubility in organic solvents.[1][2][3][4][5] The following tables summarize the available quantitative data on the solubility of this compound in several common organic solvents. It is important to note that comprehensive solubility data across a wide range of solvents and temperatures is not extensively documented in readily available literature. Much of the existing research focuses on thermodynamic properties of mixtures rather than explicit solubility limits.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Cyclohexane | 30 - 70 | Miscible (Forms ideal solutions with positive deviation) | This information is inferred from vapor-liquid equilibrium studies. Specific solubility values are not provided. |

| Benzene | Ambient | Forms a 1:1 molecular complex | The formation of a solid complex indicates that at certain compositions and temperatures, the solubility is limited by the formation of this solid phase. |

| Carbon Tetrachloride | Ambient | Soluble | Qualitative information suggests high solubility, but specific quantitative data is not readily available.[6] |

| Hexane | Ambient | Soluble | Qualitative information suggests high solubility, but specific quantitative data is not readily available.[6] |

| Chloroform | Ambient | Soluble | Qualitative information suggests high solubility, but specific quantitative data is not readily available.[6] |

| Methanol | Not specified | Miscible | This is inferred from vapor-liquid equilibrium studies. |

| Ethanol | Not specified | Soluble in aqueous ethanol | A study on the reaction of this compound with ethanolic potassium hydroxide implies its solubility.[7] |

Note: The term "Soluble" in this table indicates that the sources state solubility without providing specific quantitative values. Further experimental determination is recommended for precise applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent typically involves establishing a liquid-liquid equilibrium (LLE) or, in cases of complete miscibility, confirming this miscibility across all compositions. For systems with partial miscibility, the "shake-flask method" followed by quantitative analysis is a standard approach.

Shake-Flask Method for Liquid-Liquid Equilibrium

This method is suitable for determining the mutual solubility of two partially miscible liquids.

Objective: To determine the concentration of this compound in a saturated organic solvent phase and the concentration of the organic solvent in a saturated this compound phase at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatic shaker or water bath with agitation

-

Calibrated flasks or vials with airtight seals

-

Pipettes and syringes

-

Analytical instrument for composition analysis (e.g., Gas Chromatograph with a suitable detector, or a Spectrophotometer if one component has a distinct chromophore).

Procedure:

-

Sample Preparation: In a series of sealed, temperature-controlled vessels, prepare mixtures of this compound and the organic solvent with varying compositions. Ensure that the total volume is sufficient for sampling both the upper and lower phases if phase separation occurs.

-

Equilibration: Place the vessels in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures vigorously for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached. After agitation, turn off the shaker and allow the mixtures to stand undisturbed at the same temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully extract a known volume from each phase (if two phases are present) using a syringe or pipette. Take care not to disturb the interface between the two layers.

-

Analysis: Analyze the composition of each sample using a pre-calibrated analytical method. Gas chromatography (GC) is often a suitable technique for volatile organic compounds. A calibration curve for known concentrations of this compound in the solvent and vice versa should be prepared beforehand.

-

Data Interpretation: The concentrations of this compound in the solvent-rich phase and the solvent in the this compound-rich phase represent the mutual solubilities at that temperature.

Method for Confirming Complete Miscibility

Objective: To confirm that this compound and an organic solvent are miscible in all proportions at a given temperature.

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the organic solvent in known volume or mass ratios, covering the entire composition range (e.g., 10%, 20%,..., 90% by volume or weight).

-

Observation: After thorough mixing at a constant temperature, visually inspect each mixture for any signs of phase separation (i.e., the formation of two distinct liquid layers or turbidity).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. For critical applications, it is highly recommended to perform experimental verification of solubility data.

References

- 1. This compound | 392-56-3 [chemicalbook.com]

- 2. This compound CAS#: 392-56-3 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 392-56-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 392-56-3 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Hexafluorobenzene: A Comprehensive Technical Guide to its Vapor Pressure and Thermodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and thermodynamic data for hexafluorobenzene (C₆F₆). The information is presented in a clear and concise format, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented physicochemical data for this compound.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and vapor pressure data for this compound, compiled from various reputable sources.

Table 1: Vapor Pressure of this compound

| Temperature (K) | Vapor Pressure (kPa) |

| 278.15 | 4.8 |

| 283.15 | 6.7 |

| 288.15 | 9.1 |

| 293.15 | 12.2 |

| 298.15 | 16.1 |

| 303.15 | 20.9 |

| 308.15 | 26.8 |

| 313.15 | 34.0 |

| 318.15 | 42.6 |

| 323.15 | 53.0 |

| 328.15 | 65.4 |

| 333.15 | 80.1 |

| 338.15 | 97.4 |

| 343.15 | 117.6 |

| 348.15 | 141.0 |

| 353.29 | 168.0 |

Note: Data compiled from the NIST Chemistry WebBook and other cited sources.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Temperature (K) | Reference |

| Molar Mass | 186.05 | g/mol | - | - |

| Boiling Point (at 101.325 kPa) | 353.29 | K | - | NIST |

| Melting Point | 278.25 | K | - | [1] |

| Triple Point Temperature | 278.24 | K | - | NIST |

| Critical Temperature | 516.7 | K | - | NIST |

| Critical Pressure | 3280 | kPa | - | NIST |

| Critical Density | 598 | kg/m ³ | - | NIST |

| Enthalpy of Vaporization (ΔHvap) | 33.88 | kJ/mol | 353.29 | NIST |

| Enthalpy of Fusion (ΔHfus) | 11.59 | kJ/mol | 278.25 | [1] |

| Liquid Phase Heat Capacity (Cp) | 221.58 | J/(mol·K) | 298.15 | NIST |

| Standard Molar Entropy (Liquid, S°) | 258.9 | J/(mol·K) | 298.15 | NIST |

Experimental Protocols

The accurate determination of vapor pressure and other thermodynamic properties is crucial for the reliable application of this data. The "static method" is a common and accurate technique for measuring vapor pressure.

Experimental Protocol for Vapor Pressure Determination (Static Method)

This protocol provides a detailed methodology for determining the vapor pressure of this compound using the static method. The procedure is based on the principles outlined in OECD Guideline 104 and common laboratory practices.

Objective: To measure the equilibrium vapor pressure of a pure sample of this compound at various temperatures.

Apparatus:

-

A thermostatically controlled vacuum-tight sample cell with a pressure sensor.

-

A high-precision pressure measuring device (e.g., capacitance manometer).

-

A temperature control system capable of maintaining the sample cell at a constant temperature (±0.1 K).

-

A vacuum pump capable of evacuating the system to a pressure below 10⁻³ kPa.

-

A system for introducing the sample into the cell without introducing atmospheric gases.

Procedure:

-

Sample Preparation: A high-purity sample of this compound is obtained. The purity should be verified, for example, by gas chromatography.

-

Apparatus Setup: The sample cell and all connecting tubing are thoroughly cleaned and dried. The apparatus is assembled, ensuring all connections are leak-tight.

-

Sample Introduction: A small, accurately measured amount of this compound is introduced into the sample cell. The amount should be sufficient to ensure a liquid-vapor equilibrium is established at all measurement temperatures.

-

Degassing: The sample is thoroughly degassed to remove any dissolved atmospheric gases. This is a critical step and is typically achieved by several freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the headspace is evacuated with the vacuum pump. The valve to the pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until the pressure reading during the frozen and evacuated state is negligible.

-

Equilibration and Measurement:

-

The temperature of the sample cell is set to the lowest desired measurement temperature and allowed to stabilize.

-

The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading over time.

-

Once the pressure is constant, the temperature and pressure are recorded.

-

-

Data Collection at Different Temperatures: The temperature of the sample cell is incrementally increased to the next desired setpoint. The system is again allowed to reach equilibrium, and the temperature and pressure are recorded. This process is repeated to obtain a set of vapor pressure data as a function of temperature.

-

Data Analysis: The collected data is tabulated and can be used to generate a vapor pressure curve. The data can also be fitted to vapor pressure equations, such as the Antoine equation or the Clausius-Clapeyron equation, to allow for interpolation and the calculation of the enthalpy of vaporization.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the vapor pressure of this compound.

References

Methodological & Application

Application Notes and Protocols for Using Hexafluorobenzene as a Solvent in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hexafluorobenzene (C₆F₆) as a solvent in various spectroscopic techniques. Its unique properties, including its high density, low reactivity, and distinct spectral characteristics, make it a valuable tool for specific spectroscopic applications.[1][2]

Properties of this compound